molecular formula C20H16O2 B1610039 4-(Hydroxydiphenylmethyl)benzaldehyde CAS No. 220176-13-6

4-(Hydroxydiphenylmethyl)benzaldehyde

Cat. No. B1610039
M. Wt: 288.3 g/mol
InChI Key: SMVFLFVQDXKQHR-UHFFFAOYSA-N
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Description

“4-(Hydroxydiphenylmethyl)benzaldehyde” is a chemical compound with the molecular formula C20H16O2 and a molecular weight of 288.3 g/mol. It is also known by other names such as Benzaldehyde, p-hydroxy-; p-Formylphenol; p-Hydroxybenzaldehyde; p-Oxybenzaldehyde; 4-Formylphenol; 4-Hydroxybenzaldehyde; Parahydroxybenzaldehyde; USAF M-6; 4-Hydroxybenzenecarbonal; NSC 2127 .


Synthesis Analysis

The synthesis of “4-(Hydroxydiphenylmethyl)benzaldehyde” can be achieved through various methods. One such method involves the enzymatic production of benzaldehyde from l-phenylalanine with a mutant form of 4-hydroxymandelate synthase . Another method involves a multistep synthesis starting with inexpensive, readily available benzaldehyde . A third method involves the oxidation-reduction of p-nitrotoluene with sodium polysulfide .

Scientific Research Applications

Solid Phase Organic Synthesis

4-(Hydroxydiphenylmethyl)benzaldehyde and its derivatives have been investigated in the context of solid phase organic synthesis. Specifically, benzaldehyde derivatives like 4-hydroxybenzaldehyde have been used as linkers in this process. They demonstrate the potential for creating a variety of compounds such as benzylic secondary amines, ureas, sulfonamides, aryl amides, and alkyl amides, with high purity and yield (Swayze, 1997).

Regioselective Protection

The regioselective protection of the hydroxyl group in benzaldehyde derivatives, such as 3,4-dihydroxy-benzaldehyde, is a significant area of study. This protection has been achieved using various protecting groups, leading to yields between 67-75%. This process is critical for further chemical synthesis involving these compounds (Plourde & Spaetzel, 2002).

Enzymatic Production

Research has also focused on the enzymatic production of benzaldehyde derivatives from l-phenylalanine. A mutant form of 4-hydroxymandelate synthase from Actinoplanes teichomyceticus, combined with other enzymes, has shown improved yield in producing benzaldehyde, an important compound with an almond-like aroma widely used in the food industry (Takakura et al., 2022).

Scalable Preparation Methods

The scalable preparation of benzaldehyde derivatives, like 4-Benzyloxyl-2-hydroxyl benzaldehyde, has been a focus of research. This includes developing new methods for synthesizing these compounds with high yields and purity, which is crucial for their application in various industries (Sun Gui-fa, 2012).

Photocatalytic Synthesis

In addition, studies have explored the use of benzaldehyde derivatives in photocatalytic processes. For example, NiFe2O4 nanoparticles have been employed as catalysts for the selective oxidation of benzyl alcohol to benzaldehyde, showcasing the potential of these compounds in sustainable and efficient chemical synthesis (Iraqui et al., 2020).

properties

IUPAC Name

4-[hydroxy(diphenyl)methyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O2/c21-15-16-11-13-19(14-12-16)20(22,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-15,22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVFLFVQDXKQHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30445501
Record name 4-(hydroxydiphenylmethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Hydroxydiphenylmethyl)benzaldehyde

CAS RN

220176-13-6
Record name 4-(hydroxydiphenylmethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Nagaki, S Ishiuchi, K Imai, K Sasatsuki… - Reaction Chemistry & …, 2017 - pubs.rsc.org
Generation of highly unstable functional aryllithiums followed by chemoselective reactions with difunctional electrophiles were successfully achieved using flow microreactor systems …
Number of citations: 15 pubs.rsc.org

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